6-(1-Oxoisoindolin-2-yl)hexanoic acid
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Overview
Description
6-(1-Oxoisoindolin-2-yl)hexanoic acid is a synthetic organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is a derivative of isatin, a naturally occurring organic compound found in plants. Isatin and its derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.
Preparation Methods
6-(1-Oxoisoindolin-2-yl)hexanoic acid can be synthesized by reacting isatin with 6-bromohexanoic acid in the presence of a suitable catalyst. The resulting product is then purified through recrystallization or column chromatography. The structure of the compound is confirmed using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
Chemical Reactions Analysis
6-(1-Oxoisoindolin-2-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
6-(1-Oxoisoindolin-2-yl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits potent antioxidant and anti-inflammatory activities, making it useful in biological studies.
Medicine: It has shown selective cytotoxicity against cancer cells, making it a potential candidate for anti-cancer drug development.
Industry: The compound can be used in the development of new antioxidants and as a protecting agent in polymer science.
Mechanism of Action
The mechanism of action of 6-(1-Oxoisoindolin-2-yl)hexanoic acid involves its interaction with various molecular targets and pathways. It exhibits its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Cytotoxicity: By inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
6-(1-Oxoisoindolin-2-yl)hexanoic acid is unique due to its potent biological activities and diverse applications. Similar compounds include:
Isatin: The parent compound with known antimicrobial and antiviral properties.
Kynurenic acid: A naturally occurring metabolite of tryptophan with neuroprotective effects.
Other Isatin Derivatives: Various derivatives of isatin have been synthesized to enhance its therapeutic potential.
Properties
IUPAC Name |
6-(3-oxo-1H-isoindol-2-yl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17)8-2-1-5-9-15-10-11-6-3-4-7-12(11)14(15)18/h3-4,6-7H,1-2,5,8-10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAIRQUZRMHYDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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